2-(4-Nitrophenoxy)ethyl 5-bromofuran-2-carboxylate
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Overview
Description
2-(4-Nitrophenoxy)ethyl 5-bromofuran-2-carboxylate is an organic compound with the molecular formula C13H10BrNO6. It is a derivative of furoic acid and contains both nitrophenoxy and bromo substituents, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)ethyl 5-bromofuran-2-carboxylate typically involves the esterification of 5-bromo-2-furoic acid with 2-(4-nitrophenoxy)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenoxy)ethyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted furoates.
Reduction: Formation of 2-(4-aminophenoxy)ethyl 5-bromo-2-furoate.
Oxidation: Formation of 5-bromo-2-furanone derivatives.
Scientific Research Applications
2-(4-Nitrophenoxy)ethyl 5-bromofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)ethyl 5-bromofuran-2-carboxylate is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenoxy and bromo substituents. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenoxy)ethyl 5-chloro-2-furoate
- 2-(4-Nitrophenoxy)ethyl 5-iodo-2-furoate
- 2-(4-Nitrophenoxy)ethyl 5-fluoro-2-furoate
Uniqueness
Compared to its analogs, 2-(4-Nitrophenoxy)ethyl 5-bromofuran-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C13H10BrNO6 |
---|---|
Molecular Weight |
356.12g/mol |
IUPAC Name |
2-(4-nitrophenoxy)ethyl 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C13H10BrNO6/c14-12-6-5-11(21-12)13(16)20-8-7-19-10-3-1-9(2-4-10)15(17)18/h1-6H,7-8H2 |
InChI Key |
XMBGRADILWYXMZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCOC(=O)C2=CC=C(O2)Br |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCOC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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